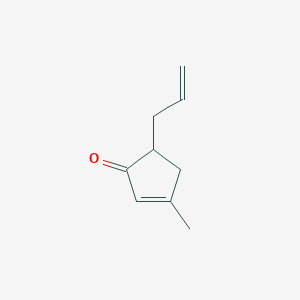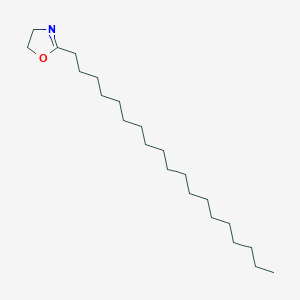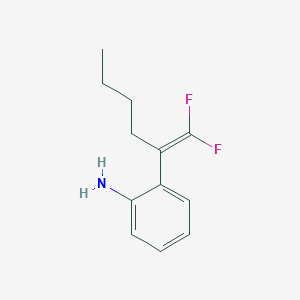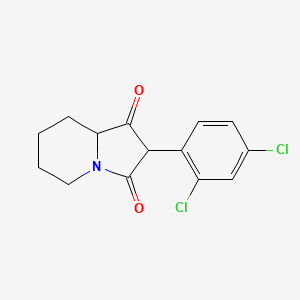![molecular formula C11H8Cl2N2S B14286570 Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- CAS No. 138918-24-8](/img/structure/B14286570.png)
Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a phenylmethylthio group at position 5. Pyrimidines are known for their wide range of biological activities and are found in many natural products, including DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4,6-dichloropyrimidine involves several steps. One method includes feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, followed by stirring and heating. Diethyl malonate is then added dropwise, and the mixture is refluxed and maintained at a specific temperature. After recovering the absolute ethyl alcohol, hydrochloric aqueous solution is added until the pH of the reaction liquid is between 2 and 6. The mixture is then cooled, centrifuged, and dried to obtain 4,6-dihydroxypyrimidine. This intermediate is then chlorinated using dichloroethane and a chlorination catalyst, followed by the addition of thionyl chloride to yield 4,6-dichloropyrimidine .
Industrial Production Methods: The industrial production of 4,6-dichloropyrimidine follows similar steps but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The final product is typically crystallized and dried to meet international quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly reactive towards nucleophiles, leading to substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include organolithium reagents, thionyl chloride, and various nucleophiles such as N-methylpiperazine. The reactions are typically carried out under controlled conditions, such as low temperatures and anhydrous environments, to ensure regioselectivity and high yields .
Major Products: The major products formed from these reactions include substituted pyrimidines with various functional groups, depending on the reagents used. For example, the reaction with organolithium reagents can introduce hydrophobic side chains, enhancing the compound’s binding affinity with biological targets .
Aplicaciones Científicas De Investigación
Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- has a wide range of scientific research applications. It is used in the synthesis of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
In biology, it is used to study the mechanisms of enzyme inhibition and receptor binding. In the industry, it is employed in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other substituted pyrimidines, such as 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine. These compounds share structural similarities but differ in their substituents and reactivity .
Uniqueness: Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethylthio group enhances its hydrophobicity and binding affinity with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
138918-24-8 |
|---|---|
Fórmula molecular |
C11H8Cl2N2S |
Peso molecular |
271.2 g/mol |
Nombre IUPAC |
5-benzylsulfanyl-4,6-dichloropyrimidine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-10-9(11(13)15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
WVVQZCOWKGVKKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(N=CN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)



![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)

![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)

![1-[(Dimethylphosphoryl)methyl]-1H-imidazole](/img/structure/B14286569.png)


![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
